molecular formula C16H13NO3 B2483476 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one CAS No. 28563-22-6

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one

Cat. No. B2483476
Key on ui cas rn: 28563-22-6
M. Wt: 267.284
InChI Key: KDHJNJCFFKTUQB-UHFFFAOYSA-N
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Patent
US07405303B2

Procedure details

A dark solution of 3-anisidine (5.37 g, 44.8 mmol), diethyl 2-phenylmalonate (10.57 g, 44.8 mmol), and diphenyl ether (50 mL) was heated at 220° C. for 1 h without a reflux condenser to allow ethanol evaporation. The reaction was cooled to rt, and the resultant gray precipitate filtered and washed with diethyl ether and dried to afford 11.0 g 2a (R2=7-OMe in Scheme 1, 92% yield): MS (M+H)+ 269.28.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
10.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.[C:10]1([CH:16]([C:22](OCC)=[O:23])[C:17](OCC)=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:10]1([C:16]2[C:17](=[O:18])[NH:9][C:5]3[C:6]([C:22]=2[OH:23])=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=3)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
10.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol evaporation
FILTRATION
Type
FILTRATION
Details
the resultant gray precipitate filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(NC2=CC(=CC=C2C1O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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